molecular formula C17H15ClN4O B11444659 6-(2-chlorobenzyl)-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

6-(2-chlorobenzyl)-3-[(3-methylphenyl)amino]-1,2,4-triazin-5(4H)-one

Cat. No.: B11444659
M. Wt: 326.8 g/mol
InChI Key: NYPDBRVJBNRHTL-UHFFFAOYSA-N
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Description

6-[(2-CHLOROPHENYL)METHYL]-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with chlorophenyl and methylphenyl groups. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2-CHLOROPHENYL)METHYL]-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 2-chlorobenzyl chloride with 3-methylaniline in the presence of a base such as sodium hydroxide to form the intermediate product.

    Cyclization: The intermediate product undergoes cyclization with cyanamide under acidic conditions to form the triazine ring.

    Purification: The final product is purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-[(2-CHLOROPHENYL)METHYL]-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-[(2-CHLOROPHENYL)METHYL]-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 6-[(2-CHLOROPHENYL)METHYL]-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(2-BROMOPHENYL)METHYL]-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE
  • **6-[(2-FLUOROPHENYL)METHYL]-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Uniqueness

Compared to similar compounds, 6-[(2-CHLOROPHENYL)METHYL]-3-[(3-METHYLPHENYL)AMINO]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE exhibits unique properties due to the presence of the chlorophenyl group. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

6-[(2-chlorophenyl)methyl]-3-(3-methylanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H15ClN4O/c1-11-5-4-7-13(9-11)19-17-20-16(23)15(21-22-17)10-12-6-2-3-8-14(12)18/h2-9H,10H2,1H3,(H2,19,20,22,23)

InChI Key

NYPDBRVJBNRHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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